m-PEG7-t-butyl ester is a modified derivative of polyethylene glycol, specifically designed to enhance solubility and stability in various applications, particularly in pharmaceutical research and development. This compound is characterized by the incorporation of a tert-butyl ester group, which significantly improves its hydrophilicity and biocompatibility, making it a valuable tool in the synthesis of bioconjugates and drug delivery systems.
The compound can be sourced from various chemical suppliers, including AxisPharm and MedchemExpress, which offer high-purity polyethylene glycol derivatives suitable for research applications. These suppliers provide detailed specifications and synthesis methods for m-PEG7-t-butyl ester, ensuring that researchers can obtain the material necessary for their studies.
m-PEG7-t-butyl ester falls under the classification of polyethylene glycol derivatives, specifically categorized as a bifunctional linker. It is utilized in the synthesis of bioconjugates, such as antibody-drug conjugates and targeted drug delivery systems. The tert-butyl ester moiety enhances its stability and solubility properties, making it suitable for various biomedical applications.
The synthesis of m-PEG7-t-butyl ester typically involves the esterification of polyethylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This process can be carried out using various methods:
The reaction conditions typically include controlled temperature and pressure to optimize yield and purity. The use of solvents such as toluene or dichloromethane is common to facilitate the reaction process and improve product isolation.
The molecular structure of m-PEG7-t-butyl ester consists of a polyethylene glycol backbone with seven ethylene oxide units linked to a tert-butyl ester group. The general formula can be represented as:
where represents the number of ethylene oxide units (in this case, 7), and corresponds to the number of oxygen atoms in the structure.
m-PEG7-t-butyl ester can participate in various chemical reactions, primarily involving hydrolysis under acidic or basic conditions to release the free carboxylic acid and regenerate polyethylene glycol.
The hydrolysis process is reversible; therefore, controlling pH and temperature is crucial for optimizing product yields during synthetic applications.
The mechanism by which m-PEG7-t-butyl ester functions revolves around its role as a linker in drug delivery systems. The presence of the polyethylene glycol moiety enhances solubility and reduces immunogenicity while facilitating targeted delivery through conjugation with therapeutic agents.
Studies have shown that compounds linked via m-PEG7-t-butyl ester display improved pharmacokinetic properties due to enhanced solubility and reduced systemic toxicity.
m-PEG7-t-butyl ester has diverse applications in scientific research:
The molecular architecture of m-PEG7-t-butyl ester (CAS# 874208-90-9) features a heptaethylene glycol backbone comprising seven repeating ethylene oxide units (–CH₂CH₂O–). This design yields a defined spacer arm with a molecular weight of 424.53 g/mol and an extended length of ~30 Å. The heptameric chain length represents a strategic balance: It optimizes aqueous solubility enhancement while minimizing steric hindrance during bioconjugation. The electron-rich oxygen atoms within the backbone facilitate hydrogen bonding with water molecules, conferring significant hydrophilicity. This property is critical for improving the solubility of conjugated hydrophobic drug molecules in physiological environments [4] [10].
Asymmetrically functionalized termini define the compound’s reactivity profile:
Parameter | Value | Source |
---|---|---|
CAS Number | 874208-90-9 | [4] [10] |
Molecular Formula | C₂₀H₄₀O₉ | [4] [10] |
Molecular Weight | 424.53 g/mol | [4] |
Exact Mass | 424.2672 g/mol | [4] |
IUPAC Name | tert-butyl 2,5,8,11,14,17,20-heptaoxatricosan-23-oate | [4] |
SMILES | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCOCCOC | [4] |
m-PEG7-t-butyl ester exhibits distinct chemical behavior compared to heterofunctional PEG derivatives:
Compound | Terminal Group 1 | Terminal Group 2 | MW (g/mol) | Physical State | Primary Application | |
---|---|---|---|---|---|---|
m-PEG7-t-butyl ester | Methoxy (–OCH₃) | t-butyl ester | 424.53 | Solid powder | Solubility enhancement | |
Acid-PEG7-t-butyl ester | Carboxylic acid | t-butyl ester | 482.56 | Solid | Bioconjugation after deprotection | [1] |
Amino-PEG7-t-butyl ester | Amine (–NH₂) | t-butyl ester | 453.57 | Liquid | PROTAC linker synthesis | [2] [8] |
Amino-PEG8-t-butyl ester | Amine (–NH₂) | t-butyl ester | 497.62 | Solid | ADC linker applications | [5] |
Spectroscopic techniques provide definitive validation of m-PEG7-t-butyl ester’s structure:
The compound’s utility in bioconjugation hinges on its intrinsic physicochemical behavior:
Property | Value/Condition | Experimental Context | |
---|---|---|---|
Solubility in DMSO | >100 mg/mL | Stock solution preparation | [4] |
Solubility in Water | ~50 mg/mL | Aqueous formulation studies | [10] |
LogP (Predicted) | 1.51 | Hydrophobicity assessment | [5] |
Storage Stability | Stable for >3 years at –20°C, dry, dark | Long-term storage recommendation | [4] |
Density | 1.062 ± 0.06 g/cm³ (liquid analogs) | Physical state characterization | [8] |
Boiling Point | 544.3 ± 45.0 °C at 760 mmHg | Thermal analysis | [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7